molecular formula C8H6BrNO2 B8020991 3-(6-Bromopyridin-3-yl)prop-2-enoic acid

3-(6-Bromopyridin-3-yl)prop-2-enoic acid

Cat. No.: B8020991
M. Wt: 228.04 g/mol
InChI Key: MZIMKUQFGDVIID-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-3-yl)prop-2-enoic acid is a chemical compound that features a bromine atom attached to a pyridine ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acrylic acid group. One common method includes the bromination of 3-pyridylacetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(pyridin-3-yl)-acrylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: 3-(Pyridin-3-yl)-acrylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Bromopyridin-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to proteins or enzymes. The acrylic acid moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)-acrylic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.

    6-Bromo-3-pyridylmethanol: Contains a hydroxymethyl group instead of the acrylic acid moiety, leading to different applications and reactivity.

    6-Bromo-3-pyridinecarboxylic acid: Features a carboxylic acid group directly attached to the pyridine ring, differing in its chemical behavior and uses.

Uniqueness

3-(6-Bromopyridin-3-yl)prop-2-enoic acid is unique due to the presence of both the bromine atom and the acrylic acid group, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(6-bromopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIMKUQFGDVIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696900
Record name 3-(6-Bromopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035123-89-7
Record name 3-(6-Bromopyridin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

750 mg (3.1 mmol) of 3-(6-bromo-pyridin-3-yl)-acrylic acid methyl ester was dissolved in 30 ml of dioxane and 4.65 ml of a 2 N aqueous sodium hydroxide solution was added. The reaction mixture was stirred at room temperature for 2 h. The reaction solution was poured into water and acidified with concentrated hydrochloric acid, whereupon the product precipitated. The product was isolated by filtration and dried under reduced pressure. Yield: 673 mg.
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Synthesis routes and methods II

Procedure details

To 3-(6-bromo-pyridin-3-yl)-acrylic acid methyl ester (120 mg, 0.495 mmol) in THF was added a solution of 0.5 N-LiOH (2 eq) and the mixture was stirred for 3 hrs at room temperature. The resulting residue was dissolved in H2O, then washed three times with Et2O, and neutralized with 1N HCl to pH 5˜7. The resulting solid filtered and washed with H2O and then dried in vacuo to give 3-(6-bromo-pyridin-3-yl)-acrylic acid (100 mg, 88%).
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